Product packaging for 4(Z)-Undecenal(Cat. No.:CAS No. 68820-32-6)

4(Z)-Undecenal

Cat. No.: B12666227
CAS No.: 68820-32-6
M. Wt: 168.28 g/mol
InChI Key: QGNDNDFXCNBMKI-FPLPWBNLSA-N
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Description

4(Z)-Undecenal is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B12666227 4(Z)-Undecenal CAS No. 68820-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68820-32-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(Z)-undec-4-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3/b8-7-

InChI Key

QGNDNDFXCNBMKI-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCC=O

Canonical SMILES

CCCCCCC=CCCC=O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Cis Undec 4 Enal

Identification in Specific Biological Systems

The presence of cis-undec-4-enal has been documented in the chemical profiles of insects, plants, and other biological sources.

cis-Undec-4-enal has been identified as a volatile pheromone component in insects. ontosight.ai Notably, it is a known pheromone in the fruit fly, Drosophila melanogaster, where it influences the behavior of the species. mdpi.com Pheromones are often complex blends of chemicals, and even single compounds can elicit specific behavioral responses, such as mating or aggregation. mdpi.comresearchgate.net The release of such compounds can originate from specialized glands, including salivary or abdominal glands, and can be deposited on surfaces or released into the air to act as signals over various distances. mdpi.com

Table 1: Identification of cis-Undec-4-enal in Insect Secretions

SpeciesCommon NameSecretion TypeReference
Drosophila melanogasterFruit flyPheromone mdpi.com

The compound is also produced by several plant species. It has been detected in the volatile emissions of the Osage orange (Maclura pomifera) and the Mandarin orange (Citrus reticulata). thegoodscentscompany.compsu.edu Furthermore, the isomer trans-undec-4-enal was identified in the root exudates of chilli plants (Capsicum annuum), suggesting that undecenal isomers are part of the complex chemical language plants use to interact with their subterranean environment. researchgate.net Plant volatiles, including aldehydes, are crucial for mediating interactions with a wide range of organisms, including herbivores and microbes. nih.govresearchgate.net Root exudates, in particular, play a vital role in shaping the rhizosphere, the area of soil directly surrounding plant roots. nih.govmdpi.com

Table 2: Detection of Undec-4-enal in Plant Systems

Plant SpeciesCommon NameCompoundSourceReference
Maclura pomiferaOsage orange(Z)-4-undecenalVolatile thegoodscentscompany.com
Citrus reticulataMandarin orange(Z)-undec-4-enalVolatile psu.edu
Capsicum annuumChillitrans-Undec-4-enalRoot Exudate researchgate.net

Table 3: Occurrence of Undec-4-enal in Other Matrices

MatrixSpecific CompoundContextReference
Tallow(Z)-4-undecenalFlavor precursor analysis thegoodscentscompany.com
Stewed Pork(Z)-dec-4-enalVolatile aroma compound mdpi.com
Ceratophyllum demersumtrans-Undec-4-enalLipid compound analysis researchgate.net

Detection in Plant Root Exudates and Volatile Emissions

Contextualization within Interspecies Chemical Communication

The presence of cis-undec-4-enal and its isomers in both insects and plants points to its role as a semiochemical—a chemical involved in communication. These molecules are fundamental to mediating complex ecological interactions.

Volatile organic compounds (VOCs) like cis-undec-4-enal are central to the dialogue between plants and insects. nih.govesf.org These compounds can act as attractants, guiding herbivorous insects to their host plants for feeding and reproduction. ontosight.aiesf.org Conversely, plants can release specific VOCs in response to herbivory, which can serve as a defense mechanism. ontosight.ainih.gov These induced volatiles can deter herbivores or attract the natural enemies of the attacking insects, a form of indirect defense. esf.orgnih.gov The specific blend of volatiles emitted by a plant creates a chemical signature that insects can perceive and use to assess host suitability. nih.gov Therefore, an aldehyde like cis-undec-4-enal, being produced by both plants and insects, is positioned as a key molecule in the intricate chemical negotiations that define these relationships. ontosight.aimdpi.compsu.edu

The rhizosphere is a hub of chemical communication, where root exudates mediate interactions between plants and soil microbes. nih.govmdpi.com While direct evidence for cis-undec-4-enal's role in microbial communication is specific, the presence of its isomer, trans-undec-4-enal, in chilli root exudates is associated with antimicrobial activity. researchgate.net Aldehyd compounds released by roots can influence the composition and activity of the microbial community in the rhizosphere. nih.gov This can involve inhibiting pathogenic microbes or attracting beneficial ones that can promote plant growth or enhance stress tolerance. nih.govmdpi.com Plants and microbes engage in a form of trans-kingdom signaling, where molecules like volatile aldehydes can regulate microbial processes and, in turn, microbial signals can influence plant growth and development. nih.govnih.gov

An Examination of cis-Undec-4-enal: Natural Occurrence and Ecological Distribution

The chemical compound cis-Undec-4-enal is an unsaturated aldehyde that has been identified in various natural sources. horizonepublishing.comnist.gov It plays a role in the chemical ecology of both plants and insects, functioning as a semiochemical that mediates interactions within and between species. horizonepublishing.commdpi.com This article focuses on the natural occurrence, ecological distribution, and the dynamics of its production in the organisms where it is found.

Biosynthetic Pathways and Enzymatic Transformations of Cis Undec 4 Enal

Proposed Origins from Lipid Metabolism and Fatty Acid Precursors

The biosynthesis of cis-Undec-4-enal is rooted in the oxidative degradation of polyunsaturated fatty acids (PUFAs). wikipedia.orgnih.gov This process, known as lipid peroxidation, can occur through both enzymatic and non-enzymatic pathways, leading to the cleavage of long carbon chains and the formation of a diverse array of volatile aldehydes. nih.govmdpi.com While non-enzymatic autoxidation is a random process, enzymatic pathways provide the specificity required to generate particular aldehydes.

The primary precursors for unsaturated aldehydes are long-chain PUFAs such as linoleic acid (C18:2), α-linolenic acid (C18:3), and arachidonic acid (C20:4). wikipedia.orgnih.gov The specific aldehyde produced depends on the structure of the initial fatty acid and the position of the initial oxidative attack. For instance, the well-studied C6 and C9 "green leaf volatiles" like hexenal (B1195481) and nonenal are derived from the enzymatic cleavage of C18 fatty acids. mdpi.comresearchgate.net

Given its 11-carbon backbone, the formation of cis-Undec-4-enal necessitates a precursor fatty acid longer than the C18 PUFAs. Research points towards longer-chain fatty acids, such as arachidonic acid (C20:4) or eicosenoic acid (C20:1), as the likely starting materials. nih.goveuropa.eu One proposed mechanism involves the enzymatic oxidation of arachidonic acid. A study demonstrated that 8R-lipoxygenase (8R-LOX) can convert arachidonic acid into an 11-carbon aldehyde derivative, specifically 11-oxo-8-hydroperoxy-undeca-5,9-dienoic acid, through a bis-allylic dihydroperoxide intermediate. nih.gov This provides a clear enzymatic route from a common C20 PUFA to a C11 aldehyde structure, suggesting a similar pathway for cis-Undec-4-enal. Another study identified 2-undecenal, an isomer, as a product of the β-scission of oleic acid hydroperoxides. nih.gov

Aldehyde ProductProposed Fatty Acid PrecursorOrganism/System
cis-Undec-4-enalArachidonic Acid (C20:4) / Other C20+ PUFAsGeneral (Proposed)
(E)-2-Hexenalα-Linolenic Acid (C18:3)Plants mdpi.comresearchgate.net
(Z)-3-Nonenalα-Linolenic Acid (C18:3)Plants mdpi.com
Hept-cis-4-enalα-Linolenic Acid (C18:3)Milk (Oxidation) researchgate.net
(E)-2-UndecenalOleic Acid (C18:1), Eicosenoic Acid (C20:1)Camellia & Olive Oil (Thermal Oxidation) nih.gov, Chemical Synthesis europa.eu

Enzymatic Systems Involved in Alkene and Aldehyde Formation

The generation of a specific unsaturated aldehyde like cis-Undec-4-enal from a PUFA is a multi-step enzymatic process. It requires enzymes that first create the necessary unsaturated precursor and then others that cleave the carbon chain to form the final aldehyde product.

The journey begins with the synthesis of the PUFA precursors themselves. In most organisms, saturated fatty acids are converted into PUFAs by a class of enzymes known as fatty acid desaturases . These enzymes introduce cis-double bonds at specific locations along the fatty acid chain. wikipedia.org For the synthesis of precursors like arachidonic acid, organisms utilize a series of desaturase and elongase enzymes. Elongases add two-carbon units to the fatty acid chain, allowing for the creation of very-long-chain fatty acids (VLCFAs) from more common C16 or C18 fatty acids. royalsocietypublishing.org Conversely, chain-shortening can occur through processes like β-oxidation, which systematically removes two-carbon units. nih.gov

The most prominent enzymatic route for generating volatile aldehydes from PUFAs is the lipoxygenase (LOX) pathway . mdpi.comresearchgate.netresearchgate.net This pathway involves two key enzyme classes:

Lipoxygenases (LOXs) : These are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. mdpi.com The reaction is highly specific, targeting a carbon atom of a cis,cis-1,4-pentadiene system to form a fatty acid hydroperoxide. The regiospecificity of the LOX (e.g., 5-LOX, 8-LOX, 12-LOX, 15-LOX) determines the position of the hydroperoxide group, which is crucial for dictating the final aldehyde product. nih.gov

Hydroperoxide Lyases (HPLs) : Following hydroperoxidation by LOX, the unstable intermediate is cleaved by HPL, a specialized cytochrome P450 enzyme. mdpi.com The HPL enzyme breaks the carbon-carbon bond adjacent to the hydroperoxide group, yielding a volatile aldehyde and a corresponding oxoacid. researchgate.net The chain length of the resulting aldehyde is a direct consequence of the initial hydroperoxidation site. For example, 13-hydroperoxides of C18 fatty acids yield C6 aldehydes, while 9-hydroperoxides yield C9 aldehydes.

For cis-Undec-4-enal, this model suggests the action of a specific LOX that acts on a C20 or longer PUFA, followed by an HPL-like cleavage to release the C11 aldehyde fragment. The demonstration that 8R-LOX can produce a C11 aldehyde precursor from arachidonic acid strongly supports this hypothesis. nih.gov

Enzyme ClassFunctionSubstrate ExampleProduct Example
Fatty Acid DesaturaseIntroduces double bonds into fatty acid chainsOleic AcidLinoleic Acid
Lipoxygenase (LOX)Forms fatty acid hydroperoxidesα-Linolenic Acid13-Hydroperoxylinolenic Acid mdpi.com
Hydroperoxide Lyase (HPL)Cleaves hydroperoxides into aldehydes and oxoacids13-Hydroperoxylinolenic Acid(Z)-3-Hexenal mdpi.com
Carboxylic Acid Reductase (CAR)Reduces carboxylic acids to aldehydesFatty AcidsFatty Aldehydes royalsocietypublishing.org
Enone ReductaseReduces α,β-unsaturated carbonyls2-UndecenalUndecanal (B90771) mdpi.com

Desaturation and Chain Elongation/Shortening Mechanisms

Microbial Contributions to cis-Undec-4-enal Biosynthesis or Degradation

Microorganisms play a significant role in both the synthesis and breakdown of unsaturated aldehydes. Several studies indicate that microbes can be a source of C11 aldehydes. For instance, the concentration of 10-undecenal, an isomer of cis-Undec-4-enal, was found to increase more than tenfold during the spontaneous microbial fermentation of Jerusalem artichoke juice, pointing to active biosynthesis by the resident yeast and bacteria. mdpi.com In the bacterial genus Pseudomonas, the enzyme UndA facilitates the production of the biofuel 1-undecene (B165158) from fatty acids, a process that may proceed through an undecanal intermediate. nih.gov

Conversely, microbes are also capable of degrading these compounds. Some microorganisms have been observed to consume aldehydes as a carbon source during their growth phases. diva-portal.org In a study on fermented kelp, the yeast Saccharomyces cerevisiae was effective at reducing the concentration of fishy-odor compounds, including the C11 aldehyde 2-undecenal. mdpi.com This reduction is attributed to the activity of microbial enone reductases , which saturate the reactive α,β-unsaturated double bond of the aldehyde. Furthermore, the corresponding carboxylic acid, (Z)-4-undecenoic acid, exhibits antimicrobial activity against various bacteria and fungi, suggesting that microbes have co-evolved mechanisms to metabolize or otherwise contend with these C11 compounds. vulcanchem.com

Comparative Analysis of Biosynthetic Routes for Analogous Unsaturated Aldehydes

The biosynthesis of cis-Undec-4-enal can be better understood by comparing it to the pathways of other well-known unsaturated aldehydes. The primary point of comparison is the LOX pathway responsible for C6 and C9 aldehydes in plants.

The critical distinction lies in the substrate and the enzymatic specificity. The formation of C6 and C9 aldehydes almost exclusively uses C18 PUFAs (linoleic and linolenic acids) as precursors. The cleavage by HPL after oxidation by either 9-LOX or 13-LOX dictates the C9 or C6 outcome, respectively.

For an 11-carbon aldehyde like cis-Undec-4-enal, the pathway must differ in at least one of these aspects. The precursor must be a longer fatty acid, such as the C20 arachidonic acid or the C22 docosahexaenoic acid (DHA). The enzymatic machinery, specifically the LOX and/or the cleavage enzyme (e.g., HPL), must also possess a different regiospecificity to cleave the chain at the C11 position. The finding that 8R-LOX acting on arachidonic acid yields a C11 product provides a direct example of such a distinct pathway. nih.gov This highlights that nature has evolved variations of the LOX pathway to generate a wider diversity of aldehydes beyond the common C6 and C9 volatiles by utilizing different PUFA substrates and enzyme specificities.

Pathway FeatureC6/C9 Aldehyde Pathway (e.g., Hexenal)Proposed cis-Undec-4-enal Pathway
Fatty Acid PrecursorC18 PUFAs (Linoleic/Linolenic Acid) mdpi.comC20+ PUFAs (e.g., Arachidonic Acid) nih.gov
Key Oxygenating Enzyme9-LOX or 13-LOX mdpi.comresearchgate.netPotentially 8-LOX or other specific LOX nih.gov
Cleavage EnzymeHydroperoxide Lyase (HPL) mdpi.comresearchgate.netHPL-like enzyme with different cleavage specificity
Resulting ProductsC6 or C9 Aldehyde + C12 or C9 Oxoacid mdpi.comC11 Aldehyde + C9 Oxoacid
Primary Biological SystemPlants (Green Leaf Volatiles) mdpi.comDiverse (Plants, Microbes, Animal Tissues) nih.govmdpi.com

Biological Roles and Molecular Mechanisms of Action of Cis Undec 4 Enal

Elucidation of Pheromonal Activity and Behavioral Modulation in Arthropods

cis-Undec-4-enal is recognized as a key pheromonal component for various insect species, influencing behaviors critical for their survival and reproduction, such as mating and aggregation. ontosight.aimdpi.commdpi-res.com For instance, it has been identified as a female-emitted compound in fruit flies, playing a role in their chemical communication. diva-portal.org The chemical diversity of pheromones is vast, including aldehydes like cis-undec-4-enal, and they can range from single compounds to complex blends. mdpi.commdpi-res.comgoogle.com

Characterization of Olfactory Receptor Neuron (ORN) Responses

The detection of volatile compounds like cis-undec-4-enal begins in the olfactory epithelium, where olfactory receptor neurons (ORNs) are located. nih.gov These bipolar cells possess cilia at their apical surface that extend into the mucus layer, the site where odorant binding and initial signal transduction occur. nih.govnih.gov The binding of an odorant to a receptor on these cilia initiates a cascade of events leading to a neuronal response. nih.govbiorxiv.org

The interaction between an odorant and an ORN is a highly specific process. Each ORN typically expresses only one type of olfactory receptor (OR) gene from a large repertoire. nih.gov This "one neuron-one receptor" rule is fundamental to the olfactory system's ability to discriminate between a vast number of different odors. nih.gov The response of an ORN is characterized by the generation of a receptor potential, a graded electrical signal, which is then converted into action potentials for transmission to the brain. mdpi.com The intensity and pattern of these action potentials encode information about the identity and concentration of the detected odorant. researchgate.net

ORN Response Characteristics
FeatureDescriptionReference
SpecificityEach ORN typically expresses a single type of olfactory receptor, leading to specific responses to certain odorants. nih.gov
Signal GenerationOdorant binding leads to a graded receptor potential in the cilia, which is then converted to action potentials. mdpi.com
Information CodingThe frequency and temporal pattern of action potentials encode the identity and concentration of the odorant. researchgate.net

Investigation of Pheromone Receptor-Ligand Interactions

The initial step in pheromone perception is the binding of the pheromone molecule (the ligand) to a specific olfactory receptor (OR) located on the membrane of an ORN. biorxiv.org This interaction is a biochemical process that is highly selective. biorxiv.org In some well-studied systems, like the detection of the pheromone cis-vaccenyl acetate (B1210297) (cVA) in Drosophila melanogaster, the process involves not only the OR but also an odorant-binding protein (OBP) and other transmembrane proteins. mdpi.comnih.gov

OBPs are secreted into the fluid surrounding the ORN cilia and are thought to solubilize and transport hydrophobic pheromone molecules to the receptors. nih.gov The interaction between the pheromone, OBP, and the receptor is complex. One model proposed that the OBP-pheromone complex itself is the ligand that activates the receptor. nih.gov However, further research has challenged this, suggesting that the pheromone molecule alone may directly activate the receptor, with the OBP playing a facilitatory role. nih.gov These interactions can occur in trans (between molecules on different cells) or in cis (between molecules on the same cell), with cis-interactions often having an inhibitory effect on signaling. elifesciences.orgnih.gov

Downstream Neural Signal Transduction Pathways

Upon the binding of a ligand like cis-undec-4-enal to its receptor, a conformational change in the receptor protein is induced. youtube.com This change initiates a cascade of intracellular events known as a signal transduction pathway. youtube.comnih.gov In olfaction, these pathways typically involve G-proteins. nih.govmdpi.com

The activated receptor-ligand complex activates a G-protein, which in turn stimulates an enzyme called adenylyl cyclase. nih.govmdpi.comnih.gov Adenylyl cyclase then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. mdpi.comnih.gov The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of positive ions (Na⁺ and Ca²⁺) and the depolarization of the neuron's membrane. mdpi.com This depolarization constitutes the electrical signal that is propagated along the neuron's axon to the brain. mdpi.com This entire process allows for the amplification of the initial chemical signal. youtube.com

Key Steps in Olfactory Signal Transduction
StepMolecule/ProcessFunctionReference
1. Ligand BindingOdorant (e.g., cis-undec-4-enal) and Olfactory ReceptorInitiates the signaling cascade. biorxiv.org
2. G-Protein ActivationG-proteinActivated by the receptor-ligand complex. nih.govmdpi.com
3. Second Messenger ProductionAdenylyl Cyclase and cAMPAdenylyl cyclase produces cAMP, which acts as a second messenger. mdpi.comnih.gov
4. Ion Channel OpeningCyclic nucleotide-gated ion channelsAllows influx of Na⁺ and Ca²⁺, leading to depolarization. mdpi.com
5. Signal PropagationAction PotentialThe electrical signal is transmitted to the brain. mdpi.com

Stereospecificity in Behavioral Elicitation

The stereochemistry of a pheromone molecule, including the cis or trans configuration of double bonds, is often critical for its biological activity. ontosight.ai The specific three-dimensional shape of the molecule determines its ability to bind to its corresponding receptor, much like a key fitting into a lock. Even small changes in the structure, such as the isomerization from cis to trans, can significantly alter or eliminate the behavioral response. sakura.ne.jp

For example, studies on various insect species have demonstrated that different isomers of the same compound can elicit different behaviors or have varying levels of activity. This stereospecificity ensures that the pheromonal signal is precise and species-specific, which is crucial for behaviors like mate recognition. sakura.ne.jp The synthesis of specific stereoisomers is therefore a key aspect of research in chemical ecology and the development of pheromone-based pest management strategies. diva-portal.org

Mechanisms of Action in Plant-Mediated Interactions

Beyond its role as an insect pheromone, cis-undec-4-enal is also involved in the complex chemical communication between plants and other organisms. ontosight.ai Plants produce a vast array of volatile organic compounds (VOCs) that can act as signaling molecules in various ecological interactions. nih.gov

Role as a Signaling Molecule in Inducing Plant Defense Responses

Plants are not passive victims of herbivores and pathogens; they possess sophisticated defense systems that can be either constitutive or induced. nih.gov Induced defenses are activated upon attack and involve a wide range of biochemical and molecular changes. nih.govmpg.de Volatile compounds play a crucial role in this process, acting as signaling molecules that can trigger defense responses both within the damaged plant and in neighboring plants. nih.govnih.gov

cis-Undec-4-enal has been identified as a compound that can participate in these plant defense mechanisms. ontosight.ai The release of such aldehydes can have antimicrobial properties. semanticscholar.org The perception of these chemical cues can lead to a state of "priming," where the plant is able to mount a faster and stronger defense response upon subsequent attack. frontiersin.org This chemical priming can be initiated by both natural and synthetic compounds and is a key area of research for developing novel crop protection strategies. frontiersin.orgfrontiersin.org The signaling pathways involved in these responses are complex and can involve various plant hormones and the activation of defense-related genes. nih.govtheses.cz

Involvement in Plant Hormone Signaling Networks (e.g., Jasmonic Acid, Salicylic Acid Pathways)

Plant defense against a wide range of pathogens and herbivores is largely orchestrated by complex signaling networks regulated by key phytohormones, most notably Jasmonic Acid (JA) and Salicylic Acid (SA). nih.gov These hormones trigger extensive transcriptional reprogramming, leading to the synthesis of defense-related proteins and secondary metabolites. oup.com

The biosynthesis of jasmonates originates from the oxylipin pathway, where fatty acids released from plant membranes are enzymatically oxidized. rsc.orgfrontiersin.org A key precursor in this pathway is cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), which itself can act as a signaling molecule independent of its conversion to JA. rsc.orgfrontiersin.org Compounds like cis-Undec-4-enal are also products of lipid peroxidation. researchgate.net While this shared origin suggests a potential role as a signaling molecule within these defense cascades, direct experimental evidence detailing the specific involvement of cis-Undec-4-enal in modulating the JA or SA signaling pathways is not extensively documented in current scientific literature.

Studies on other volatile aldehydes, such as C6 green leaf volatiles (GLVs), show they can induce defense gene expression but act in roles distinct from jasmonates. nih.govresearchgate.net For instance, while jasmonates are indispensable for activating direct defense responses, certain acetylated C6-aldehydes are key signals in mediating indirect defenses, such as attracting natural enemies of herbivores. nih.govresearchgate.net This highlights the functional specificity among different aldehyde structures within the broader oxylipin signaling network. The precise interaction, if any, of the C11-aldehyde cis-Undec-4-enal with the canonical JA and SA pathways remains to be elucidated.

Molecular Targets within Plant Immune Systems

The plant immune system relies on the detection of threats via receptors that recognize conserved microbial patterns or specific pathogen effector proteins. mst.edu This recognition initiates downstream signaling, often involving an influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately activate defense gene expression. mst.eduresearchgate.net

The specific molecular targets of cis-Undec-4-enal within these systems have not been definitively identified. However, the high reactivity of the aldehyde functional group provides a basis for its potential mechanism of action. asm.org Aldehydes, particularly α,β-unsaturated aldehydes, are reactive electrophiles that can readily form covalent bonds with nucleophilic residues in cellular macromolecules. acs.org

Potential molecular interactions could include:

Protein Adduct Formation: The aldehyde can react with nucleophilic amino acid residues such as cysteine (via Michael addition) and lysine (B10760008) (forming Schiff bases). acs.org This could alter the structure and function of key signaling proteins, enzymes, or transcription factors involved in the immune response.

DNA Damage: Some aldehydes have been shown to cause DNA damage by forming adducts, which can lead to cytotoxicity in the target organism. asm.org

Membrane Interaction: Due to their lipophilic nature, aldehydes can interact with cellular membranes, potentially disrupting membrane integrity and function. nih.gov

These proposed interactions are based on the known chemistry of aldehydes, but specific protein or nucleic acid targets of cis-Undec-4-enal in plant or microbial cells require further empirical validation. asm.orgacs.org

Investigation of Antimicrobial and Allelochemical Properties

As a volatile compound released by plants, cis-Undec-4-enal has the potential to exert antimicrobial and allelochemical effects, influencing the growth and behavior of neighboring organisms.

Effects on Microbial Growth and Pathogen Suppression

While direct studies on the antimicrobial spectrum of cis-Undec-4-enal are limited, research on structurally related compounds provides strong evidence of its potential activity. The corresponding carboxylic acid, (Z)-4-undecenoic acid, which can be synthesized from cis-Undec-4-enal, exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and dermatophytes. ontosight.ai

The antimicrobial efficacy of aldehydes is well-established. mdpi.com Various aliphatic aldehydes, both saturated and unsaturated, are known to inhibit the growth of bacteria and fungi. researchgate.netnih.gov For example, other aldehydes have shown inhibitory effects against pathogens like Staphylococcus aureus, Aspergillus flavus, and Fusarium graminearum. mdpi.com The toxicity of aldehydes to microorganisms often depends on their chemical structure, concentration, and the specific microbe. asm.org For instance, studies on a range of saturated aliphatic aldehydes (C6 to C13) showed that their effects on bacterial biochemistry were dependent on their chain length. nih.gov

Table 1: Examples of Antimicrobial Activity of Aliphatic Aldehydes Against Various Microbes (Note: This table presents data for various aldehydes to illustrate the general antimicrobial properties of this chemical class, as specific data for cis-Undec-4-enal is not widely available.)

Aldehyde CompoundTarget MicroorganismObserved EffectReference
Trans-cinnamaldehydeBacteria, Molds, YeastsGrowth inhibition, Toxin production inhibition nih.gov
BenzaldehydeBacteria, FungiAntimicrobial activity mdpi.com
(E)-2-alkenalsSalmonella choleraesuisAntibacterial activity thegoodscentscompany.com
C6-C10 Saturated AldehydesRhizobium sp.Decreased lipid peroxidation & superoxide (B77818) dismutase activity nih.gov
C11-C13 Saturated AldehydesRhizobium sp.Increased lipid peroxidation & superoxide dismutase activity nih.gov

Biochemical Pathways Modulated in Target Organisms

The biochemical mechanisms underlying the antimicrobial and allelochemical effects of aldehydes are multifaceted and stem from their high chemical reactivity. asm.org These compounds can interfere with fundamental cellular processes in target organisms.

The primary mechanism for the related (Z)-4-undecenoic acid is the disruption of microbial membrane integrity. ontosight.ai This is a common mode of action for lipophilic antimicrobial compounds. For aldehydes in general, several biochemical pathways can be affected:

Membrane Damage: Aldehydes can intercalate into the lipid bilayer of cell membranes, altering fluidity and permeability, which can lead to the leakage of cellular contents and ultimately cell lysis. mst.edunih.gov

Enzyme Inhibition: By forming adducts with proteins, aldehydes can inactivate essential enzymes. This includes enzymes involved in energy metabolism, leading to a rapid inhibition of cellular functions. nih.gov

Inhibition of DNA and Protein Synthesis: The formation of adducts with nucleic acids and proteins can disrupt DNA replication, transcription, and translation. asm.orgcreative-proteomics.com

Induction of Oxidative Stress: Aldehydes can trigger the production of reactive oxygen species (ROS) and form adducts with macromolecules as a result of lipid peroxidation, leading to widespread cellular damage. asm.orgacs.org

Disruption of Quorum Sensing: Some aldehydes may interfere with the cell-to-cell communication systems that bacteria use to regulate virulence and biofilm formation. researchgate.net

Table 2: Potential Biochemical Mechanisms of Action for Aldehydes

Mechanism of ActionDescriptionPotential ConsequenceReferences
Membrane DisruptionInteracts with the lipid bilayer, increasing permeability.Leakage of intracellular components, cell lysis. mst.edunih.gov
Michael AdditionCovalent bonding with nucleophilic residues (e.g., cysteine) in proteins.Inactivation of critical enzymes and structural proteins. acs.orgnih.gov
Schiff Base FormationReaction with primary amine groups (e.g., lysine) in proteins and DNA.Protein cross-linking, DNA damage, inhibition of metabolic pathways. nih.govcreative-proteomics.com
Inhibition of Energy MetabolismInteraction with components of metabolic pathways like glycolysis or cellular respiration.Depletion of ATP and rapid cessation of cellular activity. nih.gov
Induction of Oxidative StressGeneration of reactive oxygen species (ROS) and formation of lipid peroxidation products.Damage to proteins, lipids, and nucleic acids. asm.orgacs.org

Synthetic Methodologies and Stereochemical Control of Cis Undec 4 Enal

Strategies for Stereoselective Total Synthesis

The total synthesis of complex molecules like cis-Undec-4-enal requires careful planning to control the geometry of the double bond. Stereoselective methods are paramount to achieving high yields of the desired cis-isomer while minimizing the formation of the thermodynamically more stable trans-isomer.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. caltech.edu While traditional metathesis catalysts often favor the formation of the E (trans) isomer, significant progress has been made in developing catalysts that exhibit high Z (cis) selectivity. caltech.edu These advancements are based on the rational design of catalyst ligands that sterically or electronically disfavor the transition state leading to the E-product. caltech.eduu-tokyo.ac.jp

For instance, molybdenum and tungsten-based catalysts with bulky monoaryloxide pyrrolide (MAP) ligands have demonstrated high Z-selectivity in cross-metathesis reactions. caltech.edumit.edu The steric bulk of the ligands influences the orientation of the substrates in the metallacyclobutane intermediate, directing the reaction towards the formation of the cis-olefin. caltech.edumit.edu Similarly, certain ruthenium-based catalysts have been engineered to promote Z-selective metathesis, expanding the toolkit available for the synthesis of cis-alkenes. researchgate.netsci-hub.se The choice of catalyst and reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired cis-enal. sci-hub.se

Table 1: Examples of Z-Selective Olefin Metathesis Catalysts

Catalyst Type Metal Center Key Ligand Features Typical Z-Selectivity
Schrock-type Molybdenum (Mo) or Tungsten (W) Monoaryloxide Pyrrolide (MAP), Bulky Alkoxides >95%

This table provides a generalized overview of catalyst types and their typical selectivities.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. wikipedia.orgorganic-chemistry.org The stereochemical outcome of these reactions can often be controlled by the nature of the ylide and the reaction conditions. For the synthesis of cis-alkenes, unstabilized or semi-stabilized phosphorus ylides are typically employed. wikipedia.orgorganic-chemistry.org

In the Wittig reaction, the use of salt-free conditions and polar aprotic solvents generally favors the formation of the cis-alkene through a kinetically controlled pathway involving a betaine (B1666868) intermediate that rapidly cyclizes to an oxaphosphetane. masterorganicchemistry.com The Schlosser modification, which involves deprotonation and subsequent protonation of the betaine intermediate, can be used to invert the stereochemistry and favor the E-alkene, highlighting the tunability of this method. wikipedia.org

The HWE reaction, which utilizes phosphonate (B1237965) esters, typically provides excellent E-selectivity. organic-chemistry.org However, modifications to the phosphonate reagent and reaction conditions can lead to the preferential formation of the Z-alkene. For example, the use of certain phosphonates with electron-withdrawing groups and specific bases can favor the cis-product.

Beyond olefination reactions, other carbon-carbon bond-forming strategies are integral to the synthesis of cis-Undec-4-enal and its precursors. Alkynylation of aldehydes followed by partial reduction of the resulting alkyne is a classic and reliable method for constructing cis-alkenes. researchgate.net The Favorskii reaction, for example, allows for the addition of an alkyne to a carbonyl group, and subsequent hydrogenation of the internal alkyne using a poisoned catalyst, such as Lindlar's catalyst, yields the corresponding cis-alkene with high stereoselectivity. researchgate.net

Additionally, coupling reactions, such as those employing organocuprates, can be utilized to form key carbon-carbon bonds within the molecule. These reactions often proceed with high stereospecificity, allowing for the controlled assembly of complex carbon skeletons. The intramolecular Pauson-Khand reaction has also been employed for the construction of the core structures of related complex natural products. researchgate.net

Wittig-Type Olefination Reactions for cis-Alkene Formation

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis, offering a powerful approach to complex molecules. nih.govmdpi.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often outperforming traditional chemical methods. rsc.org

For the synthesis of molecules containing specific stereocenters, lipases are commonly used for the kinetic resolution of racemic mixtures. nih.gov For instance, a racemic alcohol precursor can be selectively acylated by a lipase, yielding an enantiomerically enriched alcohol and an acylated product that can be separated. This approach has been successfully applied in the synthesis of natural products containing chiral centers. nih.gov

Furthermore, oxidoreductases can be employed for the selective oxidation of alcohols to aldehydes or the reduction of ketones to alcohols, often with high stereocontrol. mdpi.com The use of multi-enzyme cascades in a one-pot fashion can streamline synthetic sequences, improving efficiency and reducing waste. mdpi.com The development of chemoenzymatic strategies for the synthesis of cis-Undec-4-enal could offer a more sustainable and efficient alternative to purely chemical routes. nih.govrsc.org

Advances in Asymmetric Synthesis for Stereopure Compounds

The demand for enantiomerically pure compounds in various fields has driven significant advances in asymmetric synthesis. For the synthesis of chiral molecules like derivatives of cis-Undec-4-enal, catalytic asymmetric methods are highly desirable. nih.gov These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Key strategies in asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and chiral reagents. Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they are removed. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

For example, asymmetric dihydroxylation and epoxidation reactions can be used to introduce stereocenters with high enantioselectivity. rsc.org Asymmetric aldol (B89426) reactions and alkylations are also powerful tools for the construction of chiral building blocks. researchgate.net The development of highly active and selective chiral catalysts is a continuous area of research with the potential to significantly impact the synthesis of stereopure compounds.

Development of Robust Synthetic Methodologies for Related Enals and Derivatives

The synthetic methodologies developed for cis-Undec-4-enal are often applicable to a broader range of unsaturated aldehydes (enals) and their derivatives. researchgate.netorganic-chemistry.org The synthesis of cis-decalin derivatives, for example, has been achieved through asymmetric inverse-electron-demand Diels-Alder reactions. researchgate.netdntb.gov.ua

The development of new reagents and catalytic systems continues to expand the scope of synthetic transformations. For instance, novel methods for the olefination of N-sulfonyl imines have been developed to produce conjugated alkenes with high stereoselectivity. organic-chemistry.org The use of silyl-Prins cyclization allows for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives. mdpi.com These ongoing advancements in synthetic chemistry provide a versatile toolbox for the construction of a wide array of enals and related compounds with precise control over their molecular architecture.

Table 2: Chemical Compounds Mentioned

Compound Name
cis-Undec-4-enal
(E)-alkene
(Z)-alkene
cis-decalin
cis-2,6-disubstituted dihydropyrane
N-sulfonyl imines
phosphorus ylides
phosphonate esters

Advanced Analytical Approaches for Characterization and Quantification of Cis Undec 4 Enal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cis-Undec-4-enal. physitek.fr The gas chromatograph separates individual components from a mixture based on their volatility and interaction with the stationary phase of the analytical column. scioninstruments.com Following separation, the mass spectrometer ionizes the eluted compounds, separating the resulting ions based on their mass-to-charge ratio (m/z), which provides detailed molecular information for identification. scioninstruments.com This tandem technique is highly effective for identifying and profiling aldehydes in various samples, including food and environmental matrices. scioninstruments.comgoogle.com The mass spectrum of a compound serves as a molecular fingerprint, and for cis-Undec-4-enal, the NIST Chemistry WebBook provides reference mass spectrum data obtained through electron ionization. nist.gov

Effective sample preparation is crucial for the successful analysis of cis-Undec-4-enal, as it often exists at trace levels within complex samples. The goal is to isolate and concentrate the analyte while minimizing interference from the matrix. scioninstruments.com Several techniques are prominent in volatile compound analysis.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, rapid, and cost-effective method widely used for volatile aldehydes. researchgate.netplos.org The technique involves exposing a solid-phase microextraction fiber to the headspace (the gas phase above the sample) of a sealed vial. scioninstruments.com Volatile compounds, including aldehydes, adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. plos.org The efficiency of HS-SPME is dependent on several parameters that must be optimized, such as the type of fiber coating, extraction time and temperature, and sample conditions like pH and salt concentration. researchgate.netmdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its effectiveness in trapping a broad range of volatile analytes. pan.olsztyn.pl In some applications, on-fiber derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used to enhance the sensitivity and selectivity for aldehydes. researchgate.netgcms.cz

Table 1: Example of Optimized HS-SPME Parameters for Aldehyde Analysis

ParameterOptimized Value/ConditionReference
SPME Fiber CoatingDVB/CAR/PDMS or PDMS/DVB (65 µm) pan.olsztyn.plgcms.cz
Extraction/Incubation Temperature60-65 °C researchgate.netgcms.cz
Extraction/Incubation Time20-60 minutes researchgate.netgcms.cz
Salt Addition30% (w/v) NaCl researchgate.net
Sample pH7 researchgate.net

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a versatile technique for the careful isolation of aroma compounds from complex food matrices, particularly those with high fat content. plos.orgcabidigitallibrary.org It operates under high vacuum and at low temperatures, which prevents the thermal degradation of labile compounds and the formation of artifacts. plos.orgcabidigitallibrary.org SAFE is often used as a complementary method to HS-SPME, as it can recover a broader range of less volatile and more polar compounds. plos.orgnih.gov Studies have shown that while HS-SPME is more efficient for highly volatile compounds like aldehydes, SAFE provides better recovery for compounds such as organic acids and phenols. plos.org The choice of solvent (e.g., dichloromethane, pentane) in SAFE can be tailored to the target analytes. cabidigitallibrary.orgmdpi.com

Thermal Desorption (TD): This technique involves trapping volatile compounds from a sample onto a sorbent material, which is then heated to release the analytes into the GC-MS system. measurlabs.com It is highly effective for concentrating trace-level contaminants and reduces sample preparation time compared to solvent extraction methods. measurlabs.com

A significant analytical challenge is the separation of cis- and trans- isomers, such as cis-Undec-4-enal and its counterpart, trans-Undec-4-enal. nist.gov These geometric isomers often have very similar boiling points and physicochemical properties, making their separation by conventional GC columns difficult. vurup.sk Achieving isomeric distinction requires high-efficiency capillary columns and optimized chromatographic conditions. vurup.sk

The choice of the stationary phase is the most critical factor. Highly polar capillary columns are often required for the separation of geometric isomers. shim-pol.pl For example, columns with a stationary phase of biscyanopropyl polysiloxane are specifically designed for separating cis/trans isomers of fatty acid methyl esters (FAMEs), which are structurally related to unsaturated aldehydes. gcms.cz The high polarity of these phases enhances the differential interaction with the cis and trans configurations, allowing for their resolution. shim-pol.pl

Another approach involves the use of cyclodextrin-based chiral stationary phases. gcms.czgcms.cz These columns are primarily used for separating enantiomers but can also provide unique selectivity for positional and geometric isomers due to their rigid, cavity-like structure. gcms.cz

In addition to column selection, optimizing the GC oven temperature program is essential. Slower temperature ramp rates (e.g., 1-2 °C/min) can significantly improve the resolution between closely eluting isomers. gcms.cz Furthermore, using long columns (e.g., 100 m) increases the total number of theoretical plates, thereby enhancing separation efficiency. vurup.sksigmaaldrich.com

Table 2: Examples of GC Columns for Isomer Separations

Column PhaseTypePrimary ApplicationReference
SP-2560 (biscyanopropyl polysiloxane)Highly Polarcis/trans FAME isomers sigmaaldrich.com
SH-2330 (90% biscyanopropyl / 10% cyanopropylphenyl polysiloxane)Highly Polarcis/trans FAMEs, dioxin isomers shim-pol.pl
Derivatized Cyclodextrins (e.g., Rt-βDEX)ChiralEnantiomers, positional isomers gcms.cz

Optimization of Sample Preparation and Extraction Techniques

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Detection

While GC-MS can identify and quantify chemical compounds, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that bridges this gap by combining instrumental analysis with human sensory perception. odourobservatory.org In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector (like MS or FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds in real-time. odourobservatory.orgmdpi.com

Quantitative Analysis Using Stable Isotope Dilution Assays (SIDA)

For accurate and precise quantification of cis-Undec-4-enal, especially at low concentrations in complex matrices, Stable Isotope Dilution Analysis (SIDA) is the gold standard. google.comresearchgate.net This method overcomes variations in sample extraction efficiency and instrument response that can affect other quantification techniques. google.comnih.gov

The principle of SIDA involves adding a known amount of a stable isotope-labeled analogue of the target analyte (e.g., deuterated or ¹³C-labeled cis-Undec-4-enal) to the sample at the earliest stage of preparation. google.comnih.gov This labeled compound serves as an internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during every step of the process, including extraction, derivatization, and injection. google.com

The quantification is performed by GC-MS, which can differentiate between the native analyte and the heavier isotope-labeled standard based on their mass difference. google.com By measuring the ratio of the response of the native analyte to the response of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy and precision. nih.gov SIDA has been successfully developed and applied for the quantification of numerous aldehydes, including hexanal, nonanal, and crotonaldehyde (B89634), in various biological and food samples. researchgate.netnih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While standard GC-MS is excellent for identifying known compounds by matching their spectra to libraries, unambiguous structural elucidation of novel or isomeric compounds often requires more advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRAM): HRAM instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio of ions with extremely high accuracy (typically <5 ppm error). nih.govmdpi.com This allows for the confident determination of the elemental formula of a molecule and its fragments. nih.govmdpi.com Furthermore, HRAM coupled with tandem mass spectrometry (MS/MS or MSⁿ) experiments provides detailed structural information. nih.govnih.gov By inducing fragmentation of a selected precursor ion and analyzing its product ions, it is possible to deduce structural features. mdpi.com For example, fragmentation pathways can differentiate between saturated and unsaturated aldehydes. nih.gov Unsaturated aldehydes like crotonaldehyde show characteristic neutral losses in MS³ spectra that are absent in their saturated counterparts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of molecules, including stereochemistry. msu.edu For distinguishing between cis and trans isomers, ¹H NMR spectroscopy is particularly useful. rsc.org The coupling constants (J-values) between protons across the double bond are different for cis and trans configurations, allowing for their differentiation. Ratios of cis to trans isomers in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum. rsc.org While direct NMR analysis of trace components in a complex mixture is challenging, it is invaluable for characterizing synthesized standards or purified fractions.

Development of Miniaturized and Portable Analytical Systems for Field Research

There is a growing trend toward the miniaturization of analytical systems to enable rapid, on-site analysis. mdpi.com Person-portable GC-MS systems, such as the INFICON HAPSITE ER and the EXPEC 3500S, have been developed for field applications, including environmental monitoring and emergency response. physitek.frexpec-tech.comenvirotech-online.com These instruments integrate the necessary components—including sample introduction modules, a GC column, and a mass spectrometer—into a compact and ruggedized package. mdpi.comexpec-tech.com

These portable systems can analyze volatile organic compounds (VOCs) in air, water, and soil, providing laboratory-quality results in minutes. physitek.frenvirotech-online.com They often feature versatile sample introduction methods, such as direct headspace sampling, solid-phase microextraction (SPME), and thermal desorption. mdpi.comexpec-tech.com Recent developments have focused on enhancing their sensitivity, for instance by incorporating low-temperature adsorption modules that improve the trapping of very volatile compounds. rsc.org While initially designed for environmental and security applications, these portable GC-MS systems are being repurposed for other research areas, such as the analysis of VOC biomarkers in human breath or urine, demonstrating their potential for broader field research applications. mdpi.com

Future Research Directions and Emerging Avenues in Cis Undec 4 Enal Research

Integrated Omics Approaches for Comprehensive Biological Context

To fully understand the biological impact of cis-Undec-4-enal, future research will increasingly rely on integrated "omics" technologies. mdpi.comnih.gov This systems-biology approach moves beyond single-endpoint studies to provide a comprehensive view of the molecular landscape within an organism or cell following exposure to the compound. iarc.fr By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the intricate network of interactions and regulatory pathways influenced by cis-Undec-4-enal. nih.gov

Integrated omics can reveal how cis-Undec-4-enal exposure leads to changes in gene expression (transcriptomics), which in turn alters the protein landscape (proteomics) and results in a shift in the profile of small-molecule metabolites (metabolomics). mdpi.comnih.gov This multi-layered data can help identify key genes, proteins, and metabolic pathways that are central to the compound's mechanism of action. nih.govnih.govfrontiersin.org For instance, untargeted metabolomics could uncover novel metabolic products of cis-Undec-4-enal, while proteomics might identify specific protein targets or stress-response pathways that are activated. mdpi.com

Table 1: Application of Omics Technologies in cis-Undec-4-enal Research

Omics Technology Core Focus Potential Application for cis-Undec-4-enal Research Key Insights
Transcriptomics Study of the complete set of RNA transcripts. iarc.frfrontiersin.org Identifying genes whose expression is up- or down-regulated upon exposure to cis-Undec-4-enal. Reveals cellular response at the gene-regulation level; identifies signaling pathways affected. frontiersin.org
Proteomics Large-scale study of proteins. iarc.fr Quantifying changes in protein expression and post-translational modifications in response to the compound. Identifies direct protein targets, enzyme activity changes, and downstream effects of altered gene expression. iarc.fr
Metabolomics Comprehensive analysis of metabolites within a biological system. mdpi.com Profiling changes in endogenous small molecules and identifying metabolic breakdown products of cis-Undec-4-enal. Provides a snapshot of the physiological state and reveals how the compound is processed and its impact on metabolic networks. mdpi.comiarc.fr

| Integrated Multi-Omics | Combination of data from two or more omics approaches. nih.govnih.gov | Correlating changes in gene expression with protein levels and metabolite profiles to build comprehensive interaction models. nih.govfrontiersin.org | Elucidates complex cause-and-effect relationships from gene to phenotype, offering a holistic view of the biological impact. nih.gov |

Elucidating Novel Receptors and Signal Transduction Pathways

A primary research goal is the identification and characterization of specific receptors that bind to cis-Undec-4-enal. While it is known to be a volatile pheromone in insects like Drosophila melanogaster, the precise olfactory receptors (ORs) or other receptor types that detect it remain largely uncharacterized. mdpi.com Future studies will likely employ techniques such as heterologous expression systems, where candidate receptors are expressed in cell lines and their response to cis-Undec-4-enal is measured.

Once a receptor is identified, the subsequent step is to map the intracellular signal transduction pathway it activates. nih.gov This involves a cascade of molecular events that translates the external signal (receptor binding) into a specific cellular response. khanacademy.org For olfactory signals, this often involves G-protein coupled receptors (GPCRs) that trigger second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP₃), leading to the opening of ion channels and neuronal firing. nih.gov Research will focus on identifying the key downstream components of these pathways, including specific G-proteins, adenylyl cyclase, protein kinases, and transcription factors that are activated following receptor engagement. nih.gov Understanding these pathways is crucial for explaining how cis-Undec-4-enal elicits behavioral or physiological responses in different organisms. khanacademy.org

Table 2: Investigating Receptors and Signaling for cis-Undec-4-enal

Research Area Key Methodologies Potential Targets for Investigation Expected Outcomes
Receptor Identification Heterologous expression assays, affinity chromatography, photoaffinity labeling. Olfactory Receptors (ORs), Gustatory Receptors (GRs), Ionotropic Receptors (IRs). Identification of specific protein receptors that bind cis-Undec-4-enal.
Signal Transduction Mapping Reporter gene assays, patch-clamp electrophysiology, FRET/BRET biosensors, phosphoproteomics. G-proteins, adenylyl cyclase, phospholipase C, cAMP, IP₃, Ca²⁺, protein kinase A (PKA), protein kinase C (PKC). nih.gov Delineation of the step-by-step molecular cascade from receptor activation to cellular response.

| Receptor-Ligand Interaction | Site-directed mutagenesis, computational docking simulations. | Amino acid residues in the receptor's binding pocket. | Understanding the structural basis of binding specificity and affinity. |

Bio-Inspired Synthesis and Chemo-Enzymatic Production

The demand for enantiomerically pure cis-Undec-4-enal for research and potential applications necessitates the development of efficient and selective synthetic methods. Bio-inspired synthesis, which mimics nature's strategies, offers a powerful approach. caltech.eduacs.org This could involve designing synthetic pathways that are based on the postulated biosynthetic routes of similar unsaturated aldehydes in plants or insects.

Chemo-enzymatic production combines the versatility of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com This hybrid approach is particularly valuable for creating specific stereoisomers, which is often crucial for biological activity. nih.gov For example, lipases could be used for the kinetic resolution of a racemic intermediate, selectively acylating one enantiomer and allowing the other to be isolated in high purity. nih.gov Alternatively, engineered P450 enzymes could be employed for the regioselective and stereoselective oxidation of a precursor hydrocarbon to generate the desired aldehyde. nsf.gov These methods offer advantages in terms of milder reaction conditions, reduced environmental impact, and higher stereochemical purity compared to purely classical organic synthesis. nsf.govru.nl

Table 3: Modern Synthetic Approaches for cis-Undec-4-enal

Synthetic Strategy Description Key Advantages Example Techniques
Bio-Inspired Synthesis Designing synthetic routes that mimic natural biosynthetic pathways. caltech.eduacs.org Potentially more efficient and convergent routes by following nature's logic. Biomimetic cyclizations, tandem reactions inspired by polyketide synthesis.
Chemo-Enzymatic Synthesis A multi-step synthesis that uses both chemical and enzymatic transformations. nih.govmdpi.com High selectivity (regio-, stereo-, enantio-), mild reaction conditions, improved sustainability. nih.gov Lipase-catalyzed kinetic resolution of alcohol or ester precursors; P450-catalyzed oxidation. nsf.gov

| Asymmetric Catalysis | Using chiral catalysts (metal-based or organocatalysts) to create a specific enantiomer. | High enantiomeric excess, catalytic efficiency, broad substrate scope. | Transition metal-catalyzed asymmetric hydrogenation; organocatalytic aldol (B89426) or Michael additions. arabjchem.org |

Role in Unexplored Ecological Niche Interactions

The known presence of cis-Undec-4-enal in some plant species, such as Mandarin orange (Citrus reticulata), suggests it functions as a volatile organic compound (VOC) in plant-related ecological interactions. psu.edu However, its specific roles in many ecosystems are yet to be discovered. Future ecological research should investigate its function in unexplored contexts, such as below-ground plant-microbe communication, mediating interactions in marine environments, or its involvement in tritrophic interactions (plant-herbivore-predator). frontiersin.org

For instance, studies could examine whether the emission of cis-Undec-4-enal by a plant changes in response to specific fungal pathogens or symbiotic microbes. frontiersin.org It could act as a defense signal, an antimicrobial agent, or a chemoattractant for beneficial organisms. nih.gov Another avenue is its role as a kairomone, where a predator or parasitoid uses the compound, released by a herbivore or a herbivore-damaged plant, to locate its prey. The compound has also been associated with off-flavors in aquaculture systems, pointing to a potential role in microbial ecology within these artificial environments. researchgate.net

Table 4: Potential Ecological Roles of cis-Undec-4-enal

Ecological Interaction Potential Function of cis-Undec-4-enal Organisms Involved Research Approach
Plant-Pathogen Antifungal or antibacterial agent; signaling molecule for systemic acquired resistance. Plants, fungi, bacteria. In-vitro bioassays; analysis of VOCs from infected vs. healthy plants.
Plant-Herbivore Herbivore attractant (kairomone) or repellent (allomone). Plants, herbivorous insects. Olfactometer bioassays; electroantennography (EAG).
Tritrophic Interactions Attractant for predators or parasitoids of herbivores. frontiersin.org Plants, herbivores, carnivorous insects. Wind tunnel experiments; field trapping with synthetic lures.

| Microbial Ecology | Interspecific or intraspecific signaling molecule (quorum sensing); metabolic byproduct. researchgate.net | Bacteria, microalgae, fungi. | Analysis of microbial VOCs; gene expression studies in microbial communities. |

Advanced Theoretical and Computational Studies on Molecular Dynamics

Computational chemistry provides powerful tools to investigate the properties of cis-Undec-4-enal at the atomic level. researchgate.net Advanced theoretical studies, particularly those using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can offer profound insights that are difficult to obtain through experiments alone. soton.ac.uk

Future computational work could focus on several key areas. DFT calculations can be used to accurately predict the molecule's geometric structure, vibrational frequencies (for interpreting IR spectra), and electronic properties, which govern its reactivity. researchgate.net MD simulations can model the dynamic behavior of cis-Undec-4-enal over time, revealing its conformational flexibility and how it interacts with its environment, such as a solvent or a complex biological membrane. A particularly exciting application is the use of docking and MD simulations to model the binding of cis-Undec-4-enal to its putative receptors. soton.ac.uk These simulations can predict the most stable binding pose, identify key interacting amino acid residues, and estimate the binding affinity, thereby guiding the design of experiments for receptor validation and the development of synthetic analogues.

Table 5: Computational Methods in cis-Undec-4-enal Research

Computational Method Research Focus Key Information Gained
Density Functional Theory (DFT) Electronic structure, geometry optimization, reactivity indices. researchgate.net Accurate molecular geometry, spectroscopic properties (NMR, IR), reaction mechanisms, and sites of electrophilic/nucleophilic attack.
Molecular Dynamics (MD) Simulation Simulating the physical movements of atoms and molecules over time. Conformational landscape, diffusion behavior, interactions with solvent, binding/unbinding dynamics with a receptor.
Molecular Docking Predicting the preferred orientation of one molecule to a second when bound to each other. Binding pose of cis-Undec-4-enal within a receptor's active site, identification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of QM for a small region (e.g., the ligand and binding site) with the efficiency of MM for the larger system (e.g., the rest of the protein). | High-accuracy modeling of reaction mechanisms or ligand binding within a complex enzymatic or receptor environment. |

Q & A

Q. What are the established synthesis routes for cis-Undec-4-enal, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of alkynes or Wittig reactions with aldehyde precursors. Stereochemical control requires optimizing catalysts (e.g., Lindlar catalyst for cis selectivity) and solvents. Gas chromatography (GC) with chiral columns or nuclear magnetic resonance (NMR) (e.g., NOESY for spatial proximity analysis) validates purity . Replicate protocols from primary literature and cross-validate with independent analytical methods to mitigate batch variability .

Q. Which analytical techniques are most reliable for quantifying cis-Undec-4-enal in complex matrices (e.g., biological samples)?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and selected ion monitoring (SIM) for specificity. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate limits of detection (LOD) via calibration curves and spike-recovery experiments. Compare results with liquid chromatography-tandem MS (LC-MS/MS) for cross-platform consistency .

Q. How does cis-Undec-4-enal’s stability vary under different storage conditions (pH, temperature, light exposure)?

Methodological Answer: Design accelerated stability studies using factorial designs to test pH (3–9), temperature (4°C–40°C), and UV exposure. Monitor degradation via UV-Vis spectroscopy (conjugated diene formation) and GC headspace analysis. Apply Arrhenius kinetics to extrapolate shelf-life. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported odor thresholds or bioactivity of cis-Undec-4-enal across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., purity levels, panelist demographics in sensory studies). Use mixed-effects models to account for inter-study variability. Replicate key experiments under standardized conditions (e.g., ISO 8586 for sensory panels) and publish raw datasets for transparency. Cross-reference with computational olfaction models (e.g., molecular docking with odorant receptors) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in cis-Undec-4-enal’s antimicrobial or pheromonal activity?

Methodological Answer: Employ nonlinear regression (e.g., sigmoidal curves for EC50/IC50 calculations) with bootstrapping to estimate confidence intervals. For multivariate responses (e.g., microbial growth inhibition + gene expression), apply principal component analysis (PCA) or partial least squares regression (PLSR). Validate models via leave-one-out cross-validation and independent replication cohorts .

Q. How can computational chemistry (e.g., DFT, MD simulations) enhance understanding of cis-Undec-4-enal’s reactivity or conformational dynamics?

Methodological Answer: Use density functional theory (DFT) to calculate transition states for isomerization or oxidation pathways. Compare with experimental kinetic data (e.g., Arrhenius plots). For conformational studies, perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, lipid bilayers) and validate with NMR-derived order parameters. Publish computational workflows (e.g., GitHub repositories) for reproducibility .

Q. What experimental designs mitigate challenges in studying cis-Undec-4-enal’s enantiomeric purity during asymmetric synthesis?

Methodological Answer: Implement chiral stationary phases in preparative HPLC for large-scale separation. Use circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) for non-destructive enantiomeric excess (ee) quantification. Apply design of experiments (DoE) to optimize catalyst loading, temperature, and solvent polarity. Cross-correlate results with X-ray crystallography of derivatives (e.g., hydrazones) .

Data Reproducibility & Methodological Rigor

Q. How can researchers ensure reproducibility when replicating cis-Undec-4-enal-related studies from literature?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document synthetic protocols using CHEMDNER entity recognition for reagent clarity .
  • Share raw spectral data (e.g., via Figshare or Zenodo) with annotated metadata.
  • Use electronic lab notebooks (ELNs) for real-time replication tracking.
  • Validate results via inter-laboratory comparisons and negative controls .

Q. What strategies address ethical and practical challenges in human sensory studies involving cis-Undec-4-enal?

Methodological Answer:

  • Obtain IRB approval with explicit informed consent for olfactory exposure .
  • Use double-blind protocols with placebo controls (e.g., odorless solvents).
  • Apply adaptive sampling to minimize participant fatigue.
  • Publish de-identified datasets with demographic variables (e.g., age, smoking status) to contextualize thresholds .

Contradiction & Knowledge Gap Analysis

How should researchers prioritize unresolved questions about cis-Undec-4-enal’s ecological or metabolic roles?

Methodological Answer: Systematically map gaps via systematic reviews (PRISMA guidelines) and in silico pathway analysis (e.g., KEGG, MetaCyc). Prioritize hypotheses using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, use isotopic labeling (e.g., 13C-tracing) to track metabolic incorporation in model organisms .

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